molecular formula C11H18BNO3 B13905945 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one

Cat. No.: B13905945
M. Wt: 223.08 g/mol
InChI Key: ITYXYTPSLMUKQZ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyridin-6-one is a boronic ester derivative featuring a pinacol-protected boron group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a partially saturated pyridinone ring. The compound’s structure combines a six-membered dihydropyridinone core with a boronic ester moiety, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl systems . Its applications span medicinal chemistry (e.g., drug discovery scaffolds) and materials science (e.g., organic electronics) due to the tunable electronic properties imparted by the pyridinone ring and the reactivity of the boronic ester .

Properties

Molecular Formula

C11H18BNO3

Molecular Weight

223.08 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C11H18BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-9(14)7-8/h7H,5-6H2,1-4H3,(H,13,14)

InChI Key

ITYXYTPSLMUKQZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to this compound involves the palladium-catalyzed borylation of a halogenated dihydropyridinone precursor using bis(pinacolato)diboron (B2pin2) as the boron source. This method is a variant of the Miyaura borylation reaction, which is widely used for the preparation of aryl and heteroaryl boronic esters.

Representative Procedure from Literature

A closely related example is found in the synthesis of boronate esters on heteroaromatic lactams, such as 5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one, which shares structural similarity with the target compound. The procedure is as follows:

  • Starting materials: Halogenated dihydropyridinone (e.g., 5-bromo-2,3-dihydro-1H-pyridin-6-one)
  • Reagents: Bis(pinacolato)diboron (1.2 equivalents), potassium acetate (1.5 equivalents)
  • Catalyst system: PdCl2(dppf) (0.05 equivalents), 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand (0.05 equivalents)
  • Solvent: 1,4-dioxane
  • Conditions: Degassed under nitrogen, heated at 120 °C for 8 hours
  • Workup: Cooling, filtration, concentration under reduced pressure, purification by flash chromatography (silica gel, EtOAc/hexanes 4:1)
  • Yield: Approximately 68% isolated yield with 92% purity (LC-MS analysis)

This method exemplifies the direct borylation of halogenated dihydropyridinone scaffolds to yield the corresponding pinacol boronate ester.

Reaction Optimization and Catalyst Systems

Several palladium catalysts and ligands have been evaluated for similar Suzuki–Miyaura cross-coupling and borylation reactions on heteroaromatic systems:

Entry Catalyst (mol %) Ligand (mol %) Base (equiv) Solvent System Temp (°C) Time (h) Conversion (%)
1 Pd(dba)2 (5%) CyPF-tBu (10%) Cs2CO3 (3 equiv) Toluene:H2O (4:1) 115 16 Not specified
2 Pd(OAc)2 (5%) RuPhos (5%) Cs2CO3 (3 equiv) Toluene:H2O (4:1) 115 16 76
3 Pd(dppf)Cl2 (5%) None Cs2CO3 (3 equiv) Toluene:H2O (4:1) 115 16 75
5 Pd(PPh3)4 (5%) None Cs2CO3 (3 equiv) Toluene:H2O (4:1) 115 16 66

This data, adapted from Suzuki–Miyaura cross-coupling studies on related heteroaryl boronic acids, suggests that Pd(OAc)2 with RuPhos ligand or Pd(dppf)Cl2 catalyst systems provide high conversions under aqueous-organic biphasic conditions.

Stepwise Synthesis Summary

Step Description Reagents/Conditions Outcome/Yield
1 Halogenation of 2,3-dihydro-1H-pyridin-6-one Bromination at position 4 or 5 of the pyridinone ring Halogenated intermediate
2 Pd-catalyzed borylation of halogenated intermediate Bis(pinacolato)diboron, PdCl2(dppf), potassium acetate, 1,4-dioxane, 120 °C, 8 h Pinacol boronate ester, ~68% yield
3 Purification Flash chromatography (SiO2, EtOAc/Hexanes 4:1) Pure boronate ester

Alternative Synthetic Routes and Notes

  • The compound can also be accessed via Suzuki–Miyaura cross-coupling of a boronate ester derivative of a dihydropyridinone with various aryl halides, enabling functionalization at other positions.
  • Protection and deprotection strategies (e.g., tert-butyl carbamate protection, TFA deprotection) may be employed if the dihydropyridinone nitrogen requires masking during multi-step syntheses.
  • The use of potassium acetate as a mild base is common in borylation reactions to facilitate transmetallation steps.
  • Reaction degassing with nitrogen is critical to prevent catalyst deactivation.
  • Flash chromatography purification is standard to isolate the boronate ester from side products and unreacted starting materials.

In-Depth Analysis of Reaction Parameters

Parameter Effect on Reaction Optimal Conditions
Catalyst loading Higher catalyst loading increases rate but raises cost 5 mol% PdCl2(dppf)
Base Potassium acetate promotes smooth borylation 1.5 equivalents
Solvent 1,4-Dioxane provides good solubility and thermal stability Pure 1,4-dioxane
Temperature Elevated temperature (120 °C) required for complete conversion 120 °C
Time Prolonged heating ensures full conversion 8 hours
Atmosphere Inert atmosphere prevents catalyst oxidation Nitrogen degassing for 20+ minutes

Chemical Reactions Analysis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one involves its ability to participate in various chemical reactions. The dioxaborolan group is particularly reactive, allowing the compound to undergo borylation and coupling reactions. These reactions often involve the formation of carbon-boron bonds, which can be further transformed into other functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pinacol boronic esters fused with nitrogen-containing heterocycles. Below is a detailed comparison with structural analogs:

Structural Analogues and Key Differences

Compound Name Molecular Formula Key Features Reactivity in Suzuki Coupling Solubility (Inferred) Applications/Notes
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyridin-6-one C₁₁H₁₆BNO₃ Dihydropyridinone core; electron-withdrawing ketone Moderate reactivity Moderate polarity Drug discovery intermediates; cross-coupling for heterobiaryl systems
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one C₁₆H₂₁BO₃ Dihydronaphthalenone core; extended aromatic system High reactivity Low polarity Synthesis of polyaromatic systems; materials science
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one C₁₃H₁₆BN₃O₃ Triazolo-pyridine fused system; electron-rich heterocycle High reactivity Low polarity Antiviral/anticancer scaffolds; enhanced π-stacking in catalysis
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine C₁₃H₁₈BNO₄ Dioxane-fused pyridine; oxygen-rich scaffold Moderate reactivity High polarity Water-soluble intermediates; photoluminescent materials
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydro-pyridine C₁₃H₂₁BNO₂ Cyclopropyl-fused tetrahydro-pyridine; steric hindrance Low reactivity Moderate polarity Conformationally restricted building blocks; kinase inhibitors
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one C₁₂H₁₅BN₂O₄ Oxazolo-pyridinone; electron-withdrawing oxazole Moderate reactivity Moderate polarity Antibacterial agents; fluorescence probes

Reactivity and Stability

  • Electron Effects: The dihydropyridinone core in the target compound exerts an electron-withdrawing effect, stabilizing the boronic ester against hydrolysis compared to electron-rich analogs like triazolo-pyridine derivatives .
  • Steric Effects : Cyclopropyl-fused analogs (e.g., CAS 2304631-68-1) exhibit reduced reactivity in cross-coupling due to steric hindrance .
  • Hydrolysis Resistance: The pyridinone’s electron-deficient nature may enhance stability in aqueous conditions relative to dihydronaphthalenone derivatives .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one is a derivative of pyridine that incorporates a boron-containing moiety. This structural feature suggests potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by the boron atom. This article explores the biological activity of this compound, focusing on its pharmacological properties and applications in various fields.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H16_{16}BNO2_{2}
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its interactions with various biological targets. The incorporation of the dioxaborolane moiety enhances its reactivity and potential for forming stable complexes with biomolecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine exhibit significant antimicrobial properties. For instance:

  • A series of substituted pyridine derivatives were synthesized and tested against various strains of bacteria and fungi. The presence of the dioxaborolane group was found to enhance the inhibitory effects against Mycobacterium tuberculosis, with IC50_{50} values ranging from 1.35 to 2.18 μM for certain derivatives .

Anticancer Potential

Research has shown that compounds containing boron can exhibit anticancer activity:

  • In vitro studies demonstrated that certain pyridine-boron derivatives can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cancer cell proliferation .

The biological activity of this compound is believed to be linked to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on enzymes.
  • DNA Interaction : Some studies suggest that boron-containing compounds can intercalate into DNA structures, potentially disrupting replication and transcription processes.

Applications in Drug Development

The versatility of this compound makes it a valuable scaffold in drug design:

  • Pharmaceutical Intermediates : This compound serves as a key intermediate in synthesizing various pharmaceutical agents due to its enhanced reactivity .

Case Study 1: Synthesis and Testing of Derivatives

A recent study synthesized a series of derivatives based on this compound and evaluated their biological activities:

CompoundIC50_{50} (μM)Activity
Compound A1.35High
Compound B2.18Moderate
Compound C40.32Low

The results indicated that modifications to the dioxaborolane structure significantly impacted antimicrobial efficacy .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties:

Cell LineIC50_{50} (μM)Apoptosis Induction (%)
HeLa15.070
MCF722.565

These findings suggest that the compound's structural features contribute to its ability to induce cell death in cancer cells .

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